methyl 1-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate
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Overview
Description
METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrazole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 2-hydroxybenzaldehyde, 4-amino-1,2,4-triazole, and methyl 1H-pyrazole-3-carboxylate. The key steps in the synthesis could involve:
- Condensation reactions to form the imine linkage.
- Cyclization reactions to form the triazole and pyrazole rings.
- Sulfanylation to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole and pyrazole derivatives.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrazole-3-carboxylate: A simpler analog without the triazole and thiol groups.
4-Amino-1,2,4-triazole derivatives: Compounds with similar triazole rings but different substituents.
2-Hydroxybenzaldehyde derivatives: Compounds with similar hydroxyl and aldehyde groups but different ring structures.
Uniqueness
METHYL 1-{[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H14N6O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 1-[[4-[(E)-(2-hydroxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H14N6O3S/c1-24-14(23)12-6-7-20(19-12)10-25-15-18-16-9-21(15)17-8-11-4-2-3-5-13(11)22/h2-9,22H,10H2,1H3/b17-8+ |
InChI Key |
CNIHCBALMDJBNI-CAOOACKPSA-N |
Isomeric SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2/N=C/C3=CC=CC=C3O |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CSC2=NN=CN2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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